1-(2,4-difluorobenzyl)-1H-indole-3-carboxylic acid
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Overview
Description
1-(2,4-Difluorobenzyl)-1H-indole-3-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 2,4-difluorobenzyl group enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various applications.
Preparation Methods
The synthesis of 1-(2,4-difluorobenzyl)-1H-indole-3-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzyl chloride and indole-3-carboxylic acid.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the indole-3-carboxylic acid reacts with 2,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production: For large-scale production, continuous-flow reactors can be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
1-(2,4-difluorobenzyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in medicinal chemistry
Scientific Research Applications
1-(2,4-difluorobenzyl)-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2,4-difluorobenzyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, leading to the inhibition of pro-inflammatory cytokines and cancer cell proliferation
Comparison with Similar Compounds
1-(2,4-difluorobenzyl)-1H-indole-3-carboxylic acid can be compared with other indole derivatives:
Similar Compounds: Compounds like 1-(2,4-difluorobenzyl)-1H-indole-5-carboxylic acid and 1-(2,4-difluorobenzyl)-2-(2,4-difluorophenyl)-6-methyl-1H-benzo[d]imidazole share structural similarities.
Uniqueness: The presence of the 2,4-difluorobenzyl group in this compound provides enhanced chemical stability and biological activity compared to its analogs
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]indole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO2/c17-11-6-5-10(14(18)7-11)8-19-9-13(16(20)21)12-3-1-2-4-15(12)19/h1-7,9H,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOVHOSFANXBPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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